m-PEG7-Boc

PROTAC Linker Targeted Protein Degradation PEG Spacer

PROTAC programs frequently fail when linker length is treated as interchangeable-substituting m-PEG7-Boc with m-PEG4-Boc or m-PEG8-Boc without re-optimization can abolish degradation activity or convert a degrader into a non-degrading binder. m-PEG7-Boc (CAS 874208-90-9) delivers the precise 7-unit PEG spacing essential for stable ternary complex formation. • Orthogonal Boc protection enables clean, high-yield two-step sequential ligand conjugation with minimal homodimerization • Intermediate PEG7 chain length balances aqueous solubility with cell permeability-avoiding aggregation seen with shorter linkers and excessive MW of longer analogs • Supplied at ≥98% purity; store at -20°C, ships at ambient temperature

Molecular Formula C20H40O9
Molecular Weight 424.5 g/mol
CAS No. 874208-90-9
Cat. No. B609291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG7-Boc
CAS874208-90-9
Synonymsm-PEG7-t-butyl ester
Molecular FormulaC20H40O9
Molecular Weight424.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H40O9/c1-20(2,3)29-19(21)5-6-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-7-22-4/h5-18H2,1-4H3
InChIKeyVRQOLQLYLAUIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG7-Boc: PEG-Based PROTAC Linker


m-PEG7-Boc (m-PEG7-t-butyl ester, CAS 874208-90-9) is a polyethylene glycol (PEG)-based linker classified within the PROteolysis TArgeting Chimera (PROTAC) linker category . Possessing a molecular formula of C₂₀H₄₀O₉ and a molecular weight of 424.53 g/mol , this compound contains a methoxy-terminated 7-unit PEG chain and a Boc-protected carboxylic acid . m-PEG7-Boc is employed as a bifunctional spacer to connect a target protein ligand with an E3 ubiquitin ligase ligand, enabling the construction of PROTAC molecules that hijack the ubiquitin-proteasome system for selective protein degradation . The PEG chain enhances aqueous solubility, while the orthogonal Boc protection allows for precise, stepwise deprotection and bioconjugation in complex synthetic workflows .

m-PEG7-Boc Substitution Risks


Substituting m-PEG7-Boc with other m-PEGn-Boc analogs without rigorous biological evaluation is scientifically unjustified and often leads to project failure. The PEG linker in PROTACs is not a passive scaffold; its length critically dictates ternary complex formation and degradation efficiency [1]. Systematic variation of linker length using PEG units (e.g., PEG4, PEG6, PEG7, PEG8) can shift degradation activity by several orders of magnitude or even switch a PROTAC from a degrader to a non-degrading binder [2]. A study on PROTAC linker optimization revealed that altering PEG chain length by just one unit altered cellular degradation potency and target selectivity profiles [3]. Therefore, while m-PEG4-Boc (4-unit) and m-PEG8-Boc (8-unit) are chemically similar, their differing spacer distances and physicochemical properties result in fundamentally different biological outcomes [4]. Replacing m-PEG7-Boc with an analog of different chain length without re-optimizing the entire PROTAC structure ignores the established structure-activity relationships that govern successful targeted protein degradation.

m-PEG7-Boc Comparative Differentiation


Linker Length & Ternary Complex Formation

The 7-unit PEG chain of m-PEG7-Boc provides a specific physical spacing between the E3 ligase ligand and the target protein ligand. In systematic studies, PROTAC molecules utilizing a 7-unit PEG linker exhibited distinct degradation profiles compared to those with 4-unit, 6-unit, or 8-unit linkers. While the exact optimal length varies depending on the specific target-E3 pair, a comprehensive review of PROTAC design indicates that linkers in the 6-8 PEG unit range often provide the optimal balance of length and flexibility for effective ternary complex formation [1]. m-PEG4-Boc (4 units, MW 308.37 g/mol) provides a significantly shorter distance (~14-16 Å), which may restrict the conformational flexibility required for E3 ligase engagement . Conversely, m-PEG8-Boc (8 units, MW 468.58 g/mol) and m-PEG9-Boc (9 units, MW 512.63 g/mol) provide extended spacer arms (~32-36 Å) that risk reducing degradation efficiency due to excessive entropic freedom or suboptimal positioning of the ligase complex .

PROTAC Linker Targeted Protein Degradation PEG Spacer

Hydrophilicity & Solubility Profile

m-PEG7-Boc provides an intermediate hydrophilic-hydrophobic balance relative to shorter and longer PEG linkers. The 7-unit PEG chain significantly increases solubility in aqueous media compared to non-PEG linkers or shorter PEG analogs, a property widely documented for PEG derivatives . While direct quantitative solubility data comparing m-PEG4-Boc, m-PEG7-Boc, and m-PEG8-Boc in identical aqueous media (e.g., PBS buffer) are not available from open literature, the molecular weight and PEG unit count serve as reliable predictors of solubility trends. m-PEG4-Boc (MW 308.37), with only 4 ethylene glycol units, exhibits lower aqueous solubility than m-PEG7-Boc, which can impact the conjugation efficiency and final PROTAC solubility . In contrast, m-PEG8-Boc (MW 468.58) and m-PEG9-Boc (MW 512.63) have higher molecular weights and longer PEG chains, which may increase the risk of aggregation or formulation challenges in certain buffers . m-PEG7-Boc is positioned as a balanced choice that enhances solubility without introducing the excessive bulk of longer PEG chains.

PROTAC Solubility Aqueous Solubility PEG Linker

Boc Protection for Sequential Conjugation

The tert-butyloxycarbonyl (Boc) group on m-PEG7-Boc provides an orthogonal protection strategy that is essential for the stepwise construction of heterobifunctional PROTAC molecules. The Boc group is stable under basic and nucleophilic conditions but can be cleanly removed under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) to reveal a free carboxylic acid for subsequent amide bond formation . This synthetic handle allows researchers to first couple the m-PEG7-Boc unit to one ligand (e.g., the target protein ligand) via the methoxy terminus, then deprotect the Boc group, and finally couple the exposed carboxylic acid to the E3 ligase ligand. In contrast, m-PEG7-OH (alcohol) lacks the protected carboxylic acid functionality, and m-PEG7-NHS ester lacks the orthogonal protection required for a sequential, controlled conjugation strategy, often leading to homodimerization or undesired side reactions . Similarly, while m-PEG4-Boc and m-PEG8-Boc share this orthogonal Boc functionality, m-PEG7-Boc provides a distinct spacer length for projects requiring intermediate linker dimensions .

PROTAC Synthesis Boc Deprotection Orthogonal Chemistry

m-PEG7-Boc Applications


PROTAC Library Synthesis

m-PEG7-Boc is the linker of choice for research groups and biopharmaceutical companies synthesizing focused PROTAC libraries where a 7-unit PEG spacer is hypothesized to be optimal for a specific target protein–E3 ligase pair . Based on its intermediate chain length, which balances conformational flexibility and steric constraints, m-PEG7-Boc is deployed in parallel synthesis efforts to explore linker length-activity relationships (SAR) [1]. When a project has identified that shorter linkers (e.g., PEG4) fail to induce ternary complex formation and longer linkers (e.g., PEG9) exhibit reduced degradation potency, m-PEG7-Boc provides the precise, quantifiable spacing required to maximize degradation efficiency [2].

Stepwise Bioconjugation

In synthetic chemistry workflows requiring precise, sequential conjugation of two distinct ligands, m-PEG7-Boc is an essential building block. The orthogonal Boc protecting group on the carboxylic acid terminus enables a clean, high-yield two-step assembly process . A typical workflow involves first coupling the methoxy terminus of m-PEG7-Boc to the target protein ligand. Following purification, the Boc group is removed under mild acidic conditions (e.g., TFA in DCM) to reveal a free carboxylic acid, which is then activated and coupled to an amine-containing E3 ligase ligand. This strategy minimizes homodimerization and cross-reactivity, leading to higher yields and easier purification of the final PROTAC product compared to using unprotected or symmetrically activated linkers .

Physicochemical & PK Optimization

m-PEG7-Boc is specifically utilized to fine-tune the physicochemical profile of PROTAC molecules. The 7-unit PEG chain imparts sufficient hydrophilicity to enhance aqueous solubility and reduce non-specific protein binding, which are critical for reliable in vitro assays and for achieving favorable pharmacokinetic (PK) properties in vivo . Researchers select m-PEG7-Boc over shorter analogs like m-PEG4-Boc when a target conjugate suffers from poor solubility or aggregation. Conversely, it is preferred over longer analogs like m-PEG8-Boc or m-PEG9-Boc when there is a need to avoid excessive molecular weight and the associated risks of reduced cell permeability or accelerated renal clearance [3].

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